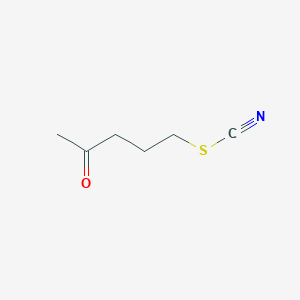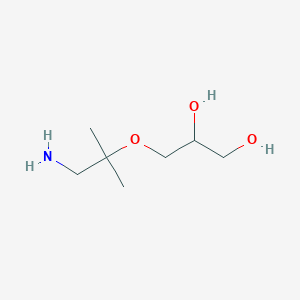
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol, commonly known as AMPPD, is a chemical compound used in scientific research as a substrate for detecting alkaline phosphatase activity. AMPPD is a colorless and water-soluble compound that emits light when it reacts with alkaline phosphatase enzymes, making it a useful tool in various biochemical assays.
作用机制
When AMPPD reacts with alkaline phosphatase enzymes, it undergoes a hydrolysis reaction that results in the release of 4-methoxy-2-nitrophenol and the emission of light. The emitted light can be detected using a luminometer, providing a quantitative measure of alkaline phosphatase activity.
生化和生理效应
AMPPD does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
实验室实验的优点和局限性
One of the main advantages of using AMPPD as a substrate for alkaline phosphatase detection is its high sensitivity and low background signal. This makes it a useful tool for detecting low levels of alkaline phosphatase activity in biological samples. However, one of the limitations of using AMPPD is its relatively short half-life, which means that it must be used immediately after preparation.
未来方向
There are several future directions for the use of AMPPD in scientific research. One potential application is in the development of new diagnostic assays for detecting alkaline phosphatase activity in clinical samples. Another potential direction is in the development of new fluorescent probes that can be used to detect other types of enzymes or biological molecules. Additionally, there is potential for the use of AMPPD in the development of new therapeutic agents that target alkaline phosphatase activity in disease states.
合成方法
AMPPD can be synthesized through a multi-step process involving the reaction of 3-amino-1,2-propanediol with isobutylene oxide and phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form AMPPD.
科学研究应用
AMPPD is commonly used in scientific research as a substrate for detecting alkaline phosphatase activity. Alkaline phosphatase is an enzyme that is present in various tissues and is involved in many biological processes. The detection of alkaline phosphatase activity is important in various fields of research, including biochemistry, cell biology, and molecular biology.
属性
CAS 编号 |
152399-01-4 |
|---|---|
产品名称 |
3-(1-Amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
分子式 |
C7H17NO3 |
分子量 |
163.21 g/mol |
IUPAC 名称 |
3-(1-amino-2-methylpropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C7H17NO3/c1-7(2,5-8)11-4-6(10)3-9/h6,9-10H,3-5,8H2,1-2H3 |
InChI 键 |
QIOYXVDPGZVDOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)OCC(CO)O |
规范 SMILES |
CC(C)(CN)OCC(CO)O |
同义词 |
1,2-Propanediol, 3-(2-amino-1,1-dimethylethoxy)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



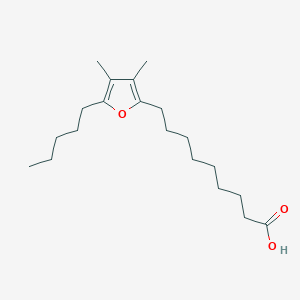

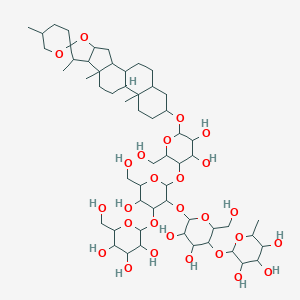
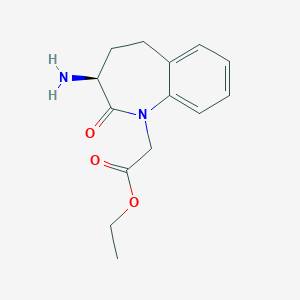
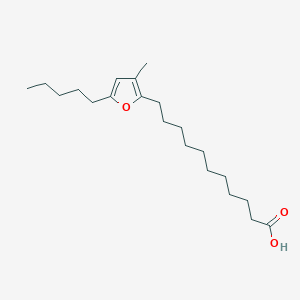
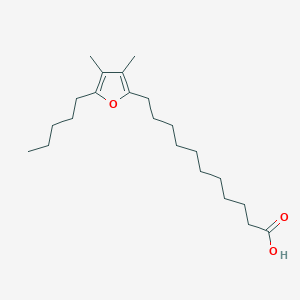
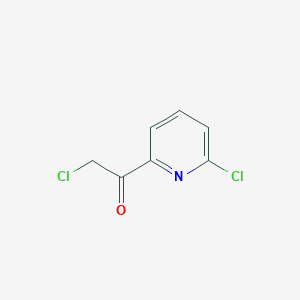
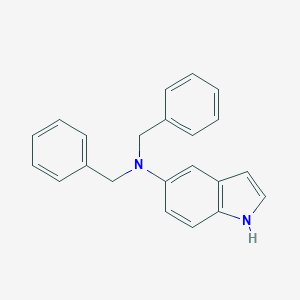
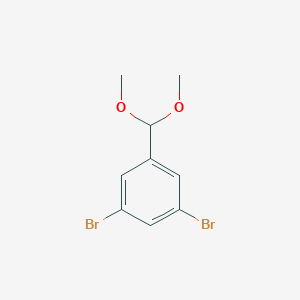

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
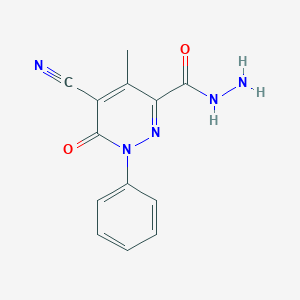
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
